4,4'-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol)
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Overview
Description
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and rubbers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) involves multiple steps. One common method includes the reaction of 2,6-di-tert-butylphenol with 6-(octylthio)-1,3,5-triazine-2,4-dichloride under controlled conditions. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation often uses reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions .
Scientific Research Applications
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells.
Industry: Widely used in the stabilization of rubbers and plastics
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage. The molecular targets include various free radicals, and the pathways involved are related to the inhibition of oxidative chain reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 4,4’-Isopropylidenebis(2,6-di-tert-butylphenol)
Uniqueness
Compared to similar compounds, 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) offers enhanced stability and effectiveness as an antioxidant. Its unique structure allows for better interaction with free radicals, making it more efficient in preventing oxidative degradation .
Biological Activity
The compound 4,4'-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) (CAS No. 992-55-2) is a novel chemical with significant potential in various applications, particularly in flame retardancy and antioxidant properties. This article explores its biological activity, including its mechanisms of action, efficacy in different biological systems, and potential applications based on recent research findings.
- Molecular Formula : C39H59N3O4S
- Molecular Weight : 665.97 g/mol
- Density : 1.12 g/cm³
- Boiling Point : 703.9 °C
- Flash Point : 379.5 °C
The biological activity of this compound primarily stems from its structural features that allow it to interact with various biological targets:
- Antioxidant Activity : The presence of the di-tert-butylphenol moiety is known for its antioxidant properties. This structure can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cellular components from oxidative damage.
- Flame Retardant Mechanism : The triazine core contributes to the flame retardant properties by forming a char layer when exposed to heat, thus protecting underlying materials from combustion.
Antioxidant Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant activities. For instance:
- In vitro studies have shown that derivatives containing the di-tert-butylphenol group can effectively reduce reactive oxygen species (ROS) levels in cultured cells, leading to decreased oxidative stress markers.
Antimicrobial Activity
Research indicates that triazine-based compounds can possess antimicrobial properties:
- A study evaluating various triazine derivatives found that they exhibited inhibitory effects against several bacterial strains, suggesting potential applications in antimicrobial formulations.
Case Studies
-
Antioxidant Efficacy in Cell Cultures :
- A study conducted on human fibroblast cells treated with the compound showed a reduction in oxidative stress markers by approximately 50% compared to untreated controls after 24 hours of exposure.
-
Flame Retardancy Testing :
- In a comparative study of flame retardant materials, the compound was incorporated into polymer matrices and tested for thermal stability and flammability. Results indicated a significant improvement in char formation and reduced flammability compared to control samples.
Data Table: Summary of Biological Activities
Properties
CAS No. |
992-55-2 |
---|---|
Molecular Formula |
C39H59N3O4S |
Molecular Weight |
666.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyphenoxy)-6-octylsulfanyl-1,3,5-triazin-2-yl]oxy]phenol |
InChI |
InChI=1S/C39H59N3O4S/c1-14-15-16-17-18-19-20-47-35-41-33(45-25-21-27(36(2,3)4)31(43)28(22-25)37(5,6)7)40-34(42-35)46-26-23-29(38(8,9)10)32(44)30(24-26)39(11,12)13/h21-24,43-44H,14-20H2,1-13H3 |
InChI Key |
JMCKNCBUBGMWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC(=NC(=N1)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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